molecular formula C18H39NO B089496 4-(Tetradecylamino)butan-2-ol CAS No. 143-26-0

4-(Tetradecylamino)butan-2-ol

Cat. No.: B089496
CAS No.: 143-26-0
M. Wt: 285.5 g/mol
InChI Key: UGXJCRVJODURNQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetradecylamino)butan-2-ol typically involves the reaction of myristylamine with 3-hydroxybutanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(Tetradecylamino)butan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tetradecylamino)butan-2-ol has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological processes, such as protein modification and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Tetradecylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The myristyl group can facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and protein localization. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Tetradecylamino)butan-2-ol is unique due to its specific combination of a myristyl group and a 3-hydroxybutylamine moiety. This unique structure allows it to interact with biological membranes and proteins in distinct ways, making it valuable for various research and industrial applications .

Properties

CAS No.

143-26-0

Molecular Formula

C18H39NO

Molecular Weight

285.5 g/mol

IUPAC Name

4-(tetradecylamino)butan-2-ol

InChI

InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18(2)20/h18-20H,3-17H2,1-2H3

InChI Key

UGXJCRVJODURNQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCNCCC(C)O

Canonical SMILES

CCCCCCCCCCCCCCNCCC(C)O

143-26-0

Origin of Product

United States

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